Synthetic Yield Comparison: 3,3-Dichloro-2-methoxyoxolane via Methanol and 2,3,3-Trichlorotetrahydrofuran Route Achieves 90% Yield
The synthesis of 3,3-dichloro-2-methoxyoxolane via reaction of methanol with 2,3,3-trichlorotetrahydrofuran proceeds with a yield of approximately 90%, representing a significant improvement over the alternative route using methanol and 2,2,3-trichlorobutyraldehyde, which yields only 77% under comparable conditions . This 13-percentage-point yield differential translates to substantial material efficiency advantages in scaled production environments.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Approximately 90% yield |
| Comparator Or Baseline | Alternative synthetic route using methanol and 2,2,3-trichlorobutyraldehyde: 77% yield |
| Quantified Difference | 13 percentage points absolute improvement (approximately 17% relative yield increase) |
| Conditions | Synthesis of 3,3-dichloro-2-methoxyoxolane; identical target compound, different starting materials |
Why This Matters
The 13-percentage-point yield advantage directly reduces raw material costs and waste generation per unit of product, making this route economically preferable for procurement decisions involving multi-gram to kilogram-scale synthesis.
